molecular formula C25H27N3O6S2 B6510206 ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 931942-88-0

ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6510206
CAS No.: 931942-88-0
M. Wt: 529.6 g/mol
InChI Key: POLYZUJNCSFHMR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H27N3O6S2 and its molecular weight is 529.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.13412794 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H24N2O4S2\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

This compound features a pyrimidine ring, a sulfonyl group, and an ethyl ester functional group, which are key components contributing to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess significant antibacterial and antifungal properties. Studies have demonstrated that derivatives of pyrimidines exhibit inhibitory effects against various bacterial strains and fungi .
  • Antiviral Effects : Some related compounds have been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). The presence of the sulfonamide moiety in the structure may enhance its antiviral efficacy .
  • Anticancer Potential : Certain pyrimidine derivatives have displayed cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways essential for tumor growth .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for the survival of pathogens or cancer cells.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells .

Antibacterial Activity

A study evaluated the antibacterial efficacy of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

Research conducted on oxadiazole derivatives demonstrated significant anti-HBV activity with IC50 values in the low micromolar range. It is hypothesized that similar mechanisms may apply to this compound due to structural similarities .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialSulfonamidesInhibition of bacterial growth
AntiviralOxadiazolesReduction in HBV antigen expression
AnticancerPyrimidine DerivativesCytotoxicity against cancer cells

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S2/c1-5-34-23(31)18-8-6-7-9-19(18)27-21(29)15-35-24-26-14-20(22(30)28-24)36(32,33)17-12-10-16(11-13-17)25(2,3)4/h6-14H,5,15H2,1-4H3,(H,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYZUJNCSFHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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